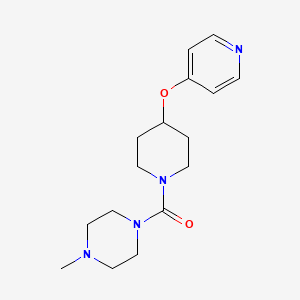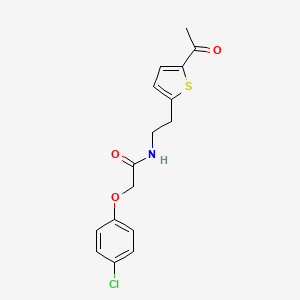
(4-Methylpiperazin-1-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methylpiperazin-1-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of “(4-Methylpiperazin-1-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “(4-Methylpiperazin-1-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” are not explicitly detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methylpiperazin-1-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” are not explicitly detailed in the available resources .Scientific Research Applications
Anti-inflammatory Applications
This compound has been studied for its potential anti-inflammatory effects. Research suggests that it can reduce oedema formation and cell migration, as well as decrease the activity of myeloperoxidase enzyme and the levels of pro-inflammatory cytokines like IL-1β and TNF-α . These properties indicate its potential use in treating inflammatory conditions.
Analgesic Effects
The analgesic (pain-relieving) properties of this compound have been explored through various tests, including the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . Its ability to reduce pain makes it a candidate for further research in pain management.
Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives
This compound is used in the synthesis of pyrazolo-pyrazine and pyridine derivatives . These derivatives have a range of applications, including as intermediates in pharmaceuticals and materials science.
Preparation of Uniform Silver Nanoparticles
It serves as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10nm in size . These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents.
Antimicrobial Activity
The compound has been involved in studies related to antimicrobial activity. Molecular modeling suggests that certain derivatives can inhibit the oxidoreductase enzyme, which is significant in the context of antibacterial activity .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is used to synthesize new carboxylic acid amides containing an N-methylpiperazine fragment . These amides have potential applications in drug development and therapeutic treatments.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and differentiation.
Mode of Action
This could include the inhibition of signal transduction pathways, leading to altered cell growth and differentiation .
Biochemical Pathways
This could include pathways like the PDGF (Platelet-derived growth factor) signaling pathway, which is known to be involved in a variety of cellular processes, including cell growth, proliferation, and differentiation .
Result of Action
Based on its potential role as a tyrosine kinase inhibitor, it could lead to altered cell growth and differentiation, potentially having therapeutic effects in conditions like cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-18-10-12-20(13-11-18)16(21)19-8-4-15(5-9-19)22-14-2-6-17-7-3-14/h2-3,6-7,15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYSKLAIUPYBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)


![2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile](/img/structure/B2875953.png)




![Ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2875961.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)